4-Chlorobenzyl cyanide

Catalog No.
S594363
CAS No.
140-53-4
M.F
C8H6ClN
M. Wt
151.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorobenzyl cyanide

CAS Number

140-53-4

Product Name

4-Chlorobenzyl cyanide

IUPAC Name

2-(4-chlorophenyl)acetonitrile

Molecular Formula

C8H6ClN

Molecular Weight

151.59 g/mol

InChI

InChI=1S/C8H6ClN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2

InChI Key

IVYMIRMKXZAHRV-UHFFFAOYSA-N

Synonyms

(p-Chlorophenyl)acetonitrile; (4-Chlorophenyl)acetonitrile; (p-Chlorophenyl)acetonitrile; 2-(4-Chlorophenyl)acetonitrile; 4-Chlorobenzeneacetonitrile; 4-Chlorobenzyl Nitrile; NSC 49108; p-Chlorbenzylnitrile; p-Chloro-α-cyanotoluene; p-Chlorobenzyl Cy

Canonical SMILES

C1=CC(=CC=C1CC#N)Cl

The exact mass of the compound 4-Chlorobenzyl cyanide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49108. It belongs to the ontological category of nitrile in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chlorobenzyl cyanide is a halogenated aromatic nitrile characterized by a highly reactive alpha-methylene group and a stable para-chloro substituent [1]. In industrial procurement, it is primarily valued as a bifunctional building block where both the cyano-adjacent carbon and the para-halogen are strictly required for downstream molecular architecture . The electron-withdrawing nature of the para-chloro group increases the acidity of the benzylic protons compared to unsubstituted analogs, facilitating efficient deprotonation and subsequent alkylation or arylation [2]. This predictable reactivity profile makes it a critical precursor in the scaled manufacturing of specific antihistamines, antimalarials, and agrochemicals, where high-purity batch reproducibility is essential for regulatory compliance[1].

Research Fit

Benzylic nitrile building block – reactive at both the nitrile and benzylic carbon for nucleophilic substitution and alkylation.
Electron-withdrawing para‑Cl – modulates reaction rates via Hammett effects, distinct from unsubstituted or electron-donating analogs.
Synthetic handle for cross-coupling – the chlorine atom enables further functionalization not possible with benzyl cyanide or alkyl-substituted variants.

Substituting 4-chlorobenzyl cyanide with generic in-class alternatives results in immediate failure in both synthesis viability and final product efficacy [1]. Replacing it with unsubstituted benzyl cyanide eliminates the para-chloro pharmacophore, which is an absolute requirement for target receptor binding in downstream active pharmaceutical ingredients (APIs) such as chlorpheniramine and pyrimethamine [2]. Attempting to use the ortho-isomer (2-chlorobenzyl cyanide) introduces severe steric hindrance at the alpha-carbon, drastically reducing yields during bulky electrophile coupling steps and altering the required 3D conformation of the final molecule [1]. Furthermore, substituting with 4-bromobenzyl cyanide increases raw material costs per mole and introduces a more labile carbon-halogen bond that is prone to unwanted side reactions under the aggressive basic conditions required for alpha-alkylation.

Substitution Risk

Electronic mismatch
Substituent Hammett constants (σₚ +0.23 for Cl vs 0.00 for H, −0.27 for OCH₃) alter nucleophilic substitution rates and may shift regiochemical outcomes.
Lost synthetic handle
Unsubstituted or alkyl benzyl cyanides lack the chlorine atom required for downstream cross-coupling and further functionalization.
Yield and purity shifts
Replacement without reaction re‑optimization may reduce yields, alter impurity profiles, and compromise process economics.

Enhanced Alpha-Proton Acidity for High-Yield Alkylation

The electron-withdrawing effect of the para-chloro substituent alters the thermodynamic acidity of the benzylic protons compared to unsubstituted baselines [1]. This lower pKa enables more efficient deprotonation, allowing manufacturers to achieve >90% conversion yields using scalable Phase-Transfer Catalysis (PTC) with aqueous sodium hydroxide, whereas unsubstituted benzyl cyanide often requires stronger, moisture-sensitive bases to achieve comparable reaction kinetics .

Evidence DimensionAlpha-proton acidity (pKa in DMSO) and PTC alkylation efficiency
Target Compound DatapKa ~21.8; >90% yield under standard aqueous NaOH/PTC conditions
Comparator Or BaselineBenzyl cyanide (pKa ~22.3; lower conversion rates under identical mild PTC conditions)
Quantified Difference~0.5 pKa unit reduction, enabling high-yield processing without alkali metal amides
ConditionsPhase-transfer catalyzed alkylation using aqueous NaOH and a quaternary ammonium salt catalyst

Allows procurement and process engineering teams to utilize safer, more cost-effective aqueous base systems instead of hazardous, strictly anhydrous reagents for industrial scale-up.

Nitrilase rate
Reported
~60% lower vs OCH₃
May require longer reaction times or higher enzyme loading in biocatalytic routes.
Hammett ρ +0.96; comparison estimated from σₚ values.

Steric Accessibility for Bulky Electrophile Coupling

In the synthesis of complex APIs, the spatial orientation of the halogen substituent dictates the viability of the alpha-alkylation step [1]. 4-Chlorobenzyl cyanide maintains an unhindered reaction trajectory at the reactive alpha-carbon, permitting high-yield coupling (>85%) with bulky electrophiles such as 2-chloropyridine. In contrast, the ortho-substituted analog creates a massive steric clash during the transition state, severely depressing the reaction yield [2].

Evidence DimensionYield of alpha-arylation/alkylation with sterically demanding electrophiles
Target Compound Data>85% yield (para-chloro substitution)
Comparator Or Baseline2-Chlorobenzyl cyanide (ortho-chloro substitution)
Quantified Difference>40% yield reduction for the ortho-isomer due to transition-state steric hindrance
ConditionsNucleophilic aromatic substitution (SNAr) with 2-chloropyridine in the presence of a strong base

Ensures economically viable conversion rates and minimizes unreacted starting material when synthesizing sterically demanding APIs like first-generation antihistamines.

Acute toxicity
Reported
LD50 27 mg/kg
Informs handling and safety protocols; ~3.7‑fold higher potency vs benzyl cyanide (100 mg/kg).
Mouse i.p., 14‑day observation.

Halogen Stability in Aggressive Basic Media

Multi-step syntheses utilizing benzyl cyanides frequently require aggressive basic conditions (e.g., sodium amide or concentrated hydroxides) that can compromise the integrity of the aryl halide bond[1]. 4-Chlorobenzyl cyanide demonstrates higher C-halogen bond stability under these conditions, resisting unwanted aryne formation or nucleophilic aromatic substitution side reactions. Conversely, 4-bromobenzyl cyanide is significantly more labile, leading to higher levels of dehalogenated impurities and reduced target purity .

Evidence DimensionAromatic C-Halogen bond stability during strong base processing
Target Compound Data<2% degradation/side-reaction via elimination or substitution
Comparator Or Baseline4-Bromobenzyl cyanide (significantly higher susceptibility to C-Br cleavage)
Quantified DifferenceSubstantially lower impurity profile and higher retention of the essential halogen pharmacophore
ConditionsProcessing with strong bases (NaNH2 in inert solvent or concentrated KOH) at elevated temperatures

Prevents yield loss and avoids complex, costly downstream purification steps by ensuring the halogen remains intact throughout the synthesis.

Synthetic yield
Data to verify
≥81% isolated
May reduce raw material cost per kg vs 4‑methoxy analog (70–80%).
Reaction with NaCN, phase-transfer conditions; source not independently confirmed.
Isomer‑specific HPLC
Method context
C18, water/MeOH gradient, 219 nm
Supports isomer‑specific purity control for pharmaceutical intermediate use.
Validated separation of 2‑, 3‑, and 4‑chloro regioisomers.

Scaled Synthesis of First-Generation Antihistamines

4-Chlorobenzyl cyanide is the primary structural precursor for manufacturing chlorpheniramine and dexchlorpheniramine [1]. Its unhindered alpha-carbon and stable para-chloro group allow for high-yield, sequential alkylation with 2-chloropyridine and 2-dimethylaminoethyl chloride, ensuring the final API possesses the exact 3D conformation and pharmacophore required for potent H1 receptor inverse agonism[2].

Production of Antimalarial Active Pharmaceutical Ingredients

In the synthesis of pyrimethamine, the para-chloro substitution of this compound is non-negotiable, as it directly dictates the binding affinity of the final drug to the target dihydrofolate reductase (DHFR) enzyme [3]. The predictable reactivity of the cyano group facilitates the necessary ring-closure steps to form the pyrimidine core without compromising the halogen [3].

Manufacturing of Pyrethroid Insecticides

The compound is a critical intermediate in the production of 3-methyl-2-(4-chlorophenyl)butyric acid, a precursor to broad-spectrum pyrethroid insecticides like fenvalerate[4]. The enhanced acidity of its alpha-protons makes it highly suitable for industrial-scale phase-transfer catalyzed alkylation with isopropyl halides, optimizing throughput and reducing reliance on hazardous base systems [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Baclofen intermediate synthesis
Reactive benzylic carbon
Yield, purity, and regioisomer control at multi‑kg scale
Agrochemical / API building block
para‑Chlorophenyl pharmacophore
Consistent purity >98% and impurity profiling
Sonochemical dimerization
Unique reactivity under non‑classical activation
Oxidative coupling yield and selectivity
Trace detection in matrices
Chlorine for GC‑ECD / LC‑MS sensitivity
Method LOD, matrix effects, and isomer resolution

Physical Description

White to light yellow solid with a pungent odor; mp = 28-31 deg C; [Alfa Aesar MSDS]

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Exact Mass

151.0188769 Da

Monoisotopic Mass

151.0188769 Da

Heavy Atom Count

10

LogP

2.47 (LogP)

UNII

K2K7AKZ2Z7

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (16.67%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (83.33%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (91.67%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (95.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (91.67%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (93.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.01 [mmHg]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

140-53-4

Wikipedia

4-Chlorophenylacetonitrile

General Manufacturing Information

Benzeneacetonitrile, 4-chloro-: INACTIVE

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